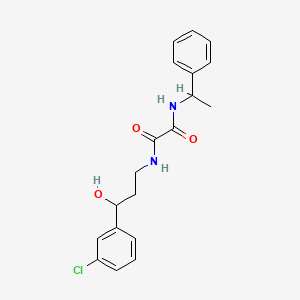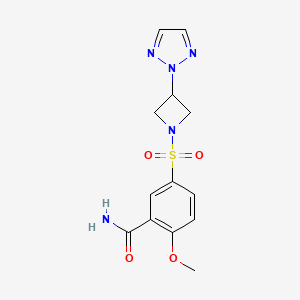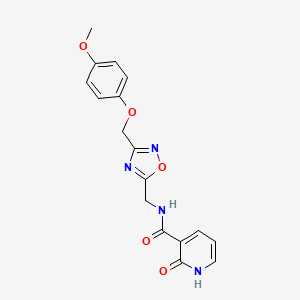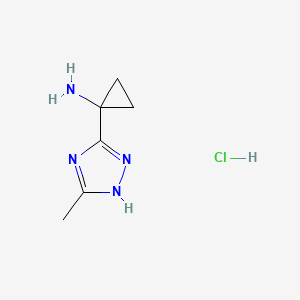![molecular formula C16H21FN2O B3015135 8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1373391-80-0](/img/structure/B3015135.png)
8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the molecular formula C16H21FN2O and a molecular weight of 276.35 . It is also known by other synonyms such as "2 (1H)-Quinolinone, 8-fluoro-3,4-dihydro-1- [2- (1-piperidinyl)ethyl]-" .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a tetrahydroquinolinone ring via an ethyl chain. The quinolinone ring also has a fluorine atom at the 8th position .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 465.7±45.0 °C and a predicted density of 1.155±0.06 g/cm3. Its pKa is predicted to be 8.88±0.10 .Applications De Recherche Scientifique
Metabolic Studies and Inhibitor Research
8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one and its derivatives have been studied in the context of metabolic processes and as potential inhibitors for certain biological pathways. For instance, a study by Umehara et al. (2009) investigated the metabolites of a similar compound, YM758, an inhibitor of the If current channel in the heart. This research highlights the role of these compounds in treatments for conditions like stable angina and atrial fibrillation. The study also explored the renal and hepatic uptake transporters for these metabolites, providing insights into the drug's metabolism and excretion (Umehara et al., 2009).
Structural Analysis and Synthesis
The structural aspects of similar compounds have been analyzed to understand their physical and chemical properties. Ullah and Stoeckli-Evans (2021) crystallized a structurally related compound as a hydrochloride salt and compared it with its fluorinated analogue, providing valuable information on the molecular structure and potential interactions (Ullah & Stoeckli-Evans, 2021).
Antimicrobial and Antihypertensive Applications
The derivatives of this compound have shown promise in antimicrobial and antihypertensive applications. For example, Prasad et al. (2017) synthesized new fluoroquinolones analogs and evaluated their antimicrobial activity, demonstrating significant efficacy against various microorganisms (Prasad, V. V. V., Veranna, V., Rao, R., & Darsi, S. S. P. K., 2017). Additionally, Watanuki et al. (2011) synthesized derivatives with potential antihypertensive properties, showing the compound's utility in cardiovascular health (Watanuki et al., 2011).
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various receptors and enzymes, leading to a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their interaction with various receptors and enzymes .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Propriétés
IUPAC Name |
8-fluoro-1-(2-piperidin-1-ylethyl)-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-6-4-5-13-7-8-15(20)19(16(13)14)12-11-18-9-2-1-3-10-18/h4-6H,1-3,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUXXUVDAOVVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)CCC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-[[cyclopropylmethyl(propyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3015052.png)


![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)
![Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate](/img/structure/B3015057.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)
![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)



![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)